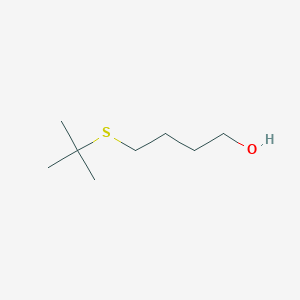

4-(Tert-butylsulfanyl)butan-1-ol

Description

General Context of Organosulfur Compounds in Modern Organic Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of modern organic chemistry. masterorganicchemistry.com Their importance spans from fundamental research to industrial applications, including pharmaceuticals, agrochemicals, and materials science. The sulfur atom, with its ability to exist in various oxidation states and its unique polarizability, imparts distinct chemical properties to these molecules that are not observed in their oxygen-containing counterparts. masterorganicchemistry.comyoutube.com This versatility allows for a wide range of chemical transformations, making organosulfur compounds valuable intermediates and building blocks in synthesis. nih.govacs.org

Significance of Bifunctional Alcohols and Thioethers in Synthetic Design

Molecules that contain both a hydroxyl (-OH) group and a thioether (-S-) linkage, such as 4-(Tert-butylsulfanyl)butan-1-ol, are classified as bifunctional. This dual functionality offers significant advantages in synthetic design. The alcohol group can undergo a host of well-established reactions, including oxidation to aldehydes or carboxylic acids, and conversion to esters or halides. youtube.comwwnorton.com Simultaneously, the thioether moiety can be oxidized to sulfoxides and sulfones, or participate in reactions involving the sulfur atom's lone pairs. masterorganicchemistry.com The presence of both groups on the same carbon skeleton allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures from a relatively simple starting material.

Research Perspectives on this compound as a Model Substrate

While specific research literature on this compound is not abundant, its structure makes it an intriguing model substrate for various chemical investigations. The primary alcohol at one end of the four-carbon chain and the sterically hindered tert-butyl thioether at the other provide two distinct sites for reactivity studies. The tert-butyl group, in particular, can influence reaction outcomes through steric hindrance, potentially leading to selective transformations at the less hindered alcohol terminus.

Overview of Key Research Avenues for this compound

The potential research applications for this compound are diverse. Its bifunctional nature makes it a candidate for the synthesis of novel polymers, where the alcohol and thioether groups could be incorporated into the polymer backbone or serve as pendant functional groups. Furthermore, it could be employed as a building block in the synthesis of more complex molecules with potential biological activity. The differential reactivity of the alcohol and thioether functionalities could be exploited to create libraries of related compounds for screening purposes.

Physicochemical and Spectroscopic Data

Due to the limited availability of specific experimental data for this compound, the following tables present a combination of predicted data and data from the closely related and well-documented compound, butan-1-ol, to provide a contextual understanding of its likely properties.

Table 1: Physicochemical Properties

| Property | Value (Butan-1-ol) | Predicted/Inferred Value for this compound |

| Molecular Formula | C₄H₁₀O | C₈H₁₈OS |

| Molar Mass | 74.12 g/mol | 162.30 g/mol |

| Boiling Point | 117-118 °C | Expected to be higher than butan-1-ol due to increased molecular weight and van der Waals forces. |

| Density | 0.810 g/cm³ | Likely to be slightly higher than butan-1-ol. |

| Solubility in Water | 7.3 g/100 mL at 25 °C | Expected to be lower than butan-1-ol due to the larger, nonpolar tert-butyl group. |

Table 2: Spectroscopic Data (Predicted/Inferred)

| Spectroscopic Technique | Predicted/Inferred Data for this compound |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet), methylene (B1212753) protons adjacent to sulfur, methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The chemical shifts would be influenced by the electronegativity of the sulfur and oxygen atoms. Based on butan-1-ol, the -CH₂OH protons would likely appear around 3.6 ppm. docbrown.infothermofisher.com |

| ¹³C NMR | Four distinct signals for the four non-equivalent carbon atoms in the butane (B89635) chain, plus signals for the tert-butyl carbons. The carbon attached to the hydroxyl group would be significantly downfield (around 62 ppm based on butan-1-ol). docbrown.info |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol. C-H stretching vibrations around 2850-3000 cm⁻¹. A C-S stretching vibration, which is typically weak, would be expected in the fingerprint region. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylsulfanylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OS/c1-8(2,3)10-7-5-4-6-9/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCLEUNUNOIYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291561 | |

| Record name | 4-(tert-butylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2327-14-2 | |

| Record name | NSC76449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(tert-butylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Mechanistic Investigations of 4 Tert Butylsulfanyl Butan 1 Ol

Reactivity Profile of the Primary Alcohol Moiety

The primary alcohol group in 4-(tert-butylsulfanyl)butan-1-ol is a versatile functional handle that can undergo a variety of transformations, including oxidation, etherification, esterification, substitution, dehydration, and protection. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. The presence of the sulfur atom can potentially influence some reaction pathways, but for many standard transformations of the alcohol, it remains an unreactive spectator.

Oxidation Reactions to Aldehydes, Carboxylic Acids, and Esters

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Aldehyde Formation : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 4-(tert-butylsulfanyl)butanal. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation. Over-oxidation to the carboxylic acid is minimized under these anhydrous conditions.

Carboxylic Acid Formation : Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4-(tert-butylsulfanyl)butanoic acid. biosynth.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent), or sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst. These reactions are typically run in aqueous or acidic conditions.

Ester Formation : While esters are more commonly formed via esterification (see 3.1.3), oxidative esterification provides an alternative route. This involves reacting the alcohol with a carboxylic acid in the presence of an oxidizing agent, though this is a less common method for simple ester synthesis.

| Target Product | Reagent(s) | Solvent | Typical Conditions |

|---|---|---|---|

| 4-(tert-butylsulfanyl)butanal | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Anhydrous, Room Temperature |

| 4-(tert-butylsulfanyl)butanoic acid | Potassium permanganate (KMnO₄) | Water, base | Heating |

Etherification Reactions (Inter- and Intramolecular)

Ether linkages can be formed from the hydroxyl group of this compound, most commonly through the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This method can be applied to form both intermolecular and, theoretically, intramolecular ethers.

Intermolecular Etherification : This two-step process first involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. youtube.comkhanacademy.org This highly nucleophilic alkoxide then reacts with an alkyl halide (e.g., ethyl bromide) in a classic Sₙ2 reaction to displace the halide and form the corresponding ether. The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com Aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are typically used. francis-press.com

Intramolecular Etherification : If the molecule contained a leaving group at an appropriate position (e.g., the terminal carbon of the butyl chain), an intramolecular Williamson ether synthesis could occur to form a cyclic ether. For this compound itself, this is not a direct possibility without prior modification. The formation of five- and six-membered rings is generally favored in such reactions. masterorganicchemistry.com

| Step | Reagent(s) | Intermediate/Product | Mechanism |

|---|---|---|---|

| 1. Deprotonation | Sodium Hydride (NaH) | Sodium 4-(tert-butylsulfanyl)butan-1-oxide | Acid-Base |

| 2. Nucleophilic Substitution | Ethyl bromide (CH₃CH₂Br) | 1-(tert-Butylsulfanyl)-4-ethoxybutane | Sₙ2 |

Esterification Reactions with Carboxylic Acids and Derivatives

The reaction of this compound with a carboxylic acid or its derivatives is a direct method to form esters.

Fischer-Speier Esterification : This is an equilibrium-controlled, acid-catalyzed reaction between the alcohol and a carboxylic acid (e.g., acetic acid). organic-chemistry.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol's hydroxyl group. masterorganicchemistry.com To drive the equilibrium toward the ester product, either the alcohol is used in excess or the water byproduct is removed as it forms. organic-chemistry.orgmasterorganicchemistry.com

Reaction with Acyl Halides and Anhydrides : For a more rapid and irreversible reaction, more reactive carboxylic acid derivatives are used. Reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields the corresponding ester quantitatively. The base serves to neutralize the HCl or carboxylic acid byproduct.

| Method | Reactant | Catalyst/Base | Byproduct |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid | H₂SO₄ (catalytic) | Water |

| Acylation | Acyl Chloride | Pyridine (stoichiometric) | Pyridinium hydrochloride |

| Acylation | Acid Anhydride | Pyridine (stoichiometric) | Carboxylic acid/pyridinium carboxylate |

Substitution Reactions of the Hydroxyl Group (e.g., Halogenation)

The hydroxyl group is a poor leaving group, but it can be converted into one (e.g., a tosylate or a halide), allowing it to be displaced by a nucleophile.

Halogenation : The most common substitution reactions involve converting the alcohol into an alkyl halide.

Chlorination : Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction often includes a base like pyridine to neutralize the HCl byproduct.

Bromination : Phosphorus tribromide (PBr₃) is effective for converting primary alcohols into alkyl bromides. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols, resulting in inversion of stereochemistry if the carbon were chiral.

Dehydration Reactions and Formation of Unsaturated Derivatives

The elimination of water from an alcohol, known as dehydration, results in the formation of an alkene. For this compound, this requires forcing conditions, typically treatment with a strong acid like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at high temperatures. The dehydration of a similar primary alcohol, butan-1-ol, yields primarily the terminal alkene (1-butene). doubtnut.com The mechanism for primary alcohols can proceed via an E2 pathway, where a protonated hydroxyl group is eliminated. An E1 pathway involving a primary carbocation is less favorable but can occur, potentially leading to rearrangements and the formation of more stable internal alkenes.

Protection Group Chemistry for the Hydroxyl Functionality (e.g., Silylation)

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. After the desired transformations are complete, the protecting group is removed.

Silylation : A very common method for protecting alcohols is to convert them into silyl (B83357) ethers. uni-muenchen.de This is achieved by reacting this compound with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in a solvent such as DMF. The resulting TBDMS ether is stable to a wide range of reaction conditions (e.g., oxidation, organometallic reagents) but can be easily cleaved when desired, typically using a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF). uni-muenchen.de The choice of silyl group (e.g., TBDMS, TIPS, TBDPS) allows for tuning the stability and steric bulk of the protecting group. nih.gov

| Step | Reagent(s) | Solvent | Product |

|---|---|---|---|

| Protection (Silylation) | TBDMSCl, Imidazole | DMF | tert-Butyldimethyl((4-(tert-butylsulfanyl)butoxy)silane |

| Deprotection | Tetrabutylammonium fluoride (TBAF) | THF | This compound |

Reactivity Profile of the Thioether (Sulfide) Moiety

The sulfur atom in this compound is a key center of reactivity. Its lone pairs of electrons make it susceptible to oxidation, alkylation, and coordination to metal centers.

The thioether linkage in this compound can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone under controlled conditions. The choice of oxidant and reaction stoichiometry are critical in determining the final product.

Common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄) are effective for these transformations. The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate in the formation of the sulfone. researchgate.netorganic-chemistry.org

To Sulfoxide: The use of one equivalent of the oxidizing agent under mild conditions typically favors the formation of 4-(tert-butylsulfinyl)butan-1-ol. This transformation introduces a stereocenter at the sulfur atom.

To Sulfone: Employing an excess of a strong oxidizing agent, often at elevated temperatures, leads to the formation of 4-(tert-butylsulfonyl)butan-1-ol. organic-chemistry.org

The presence of the hydroxyl group is generally tolerated in these oxidation reactions, although its protection may be necessary in some cases to avoid side reactions, depending on the specific oxidant used.

Below is a representative table of oxidation reactions for analogous ω-hydroxyalkyl sulfides, illustrating typical reagents and outcomes.

| Starting Material | Oxidizing Agent | Stoichiometry (Oxidant:Sulfide) | Product | Yield (%) |

| 4-(Methylthio)butan-1-ol | m-CPBA | 1.1 : 1 | 4-(Methylsulfinyl)butan-1-ol | 92 |

| 4-(Methylthio)butan-1-ol | H₂O₂ | 2.2 : 1 | 4-(Methylsulfonyl)butan-1-ol | 88 |

| 4-(Phenylthio)butan-1-ol | NaIO₄ | 1.2 : 1 | 4-(Phenylsulfinyl)butan-1-ol | 95 |

| 4-(Phenylthio)butan-1-ol | Oxone® | 2.5 : 1 | 4-(Phenylsulfonyl)butan-1-ol | 91 |

This table presents illustrative data based on known transformations of similar compounds.

The nucleophilic sulfur atom of this compound can react with alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts. researchgate.netnih.govoncohemakey.com This reaction converts the neutral thioether into a positively charged sulfonium ion.

For example, the reaction with methyl iodide would yield 4-hydroxybutyl(tert-butyl)(methyl)sulfonium iodide.

The resulting sulfonium salts are themselves reactive species. The positively charged sulfur atom activates the adjacent carbon atoms towards nucleophilic attack. They can undergo a variety of transformations, including:

Nucleophilic Substitution: Serving as a leaving group in substitution reactions.

Elimination Reactions: Under basic conditions, they can undergo elimination to form alkenes.

Ylide Formation: Deprotonation of a carbon atom adjacent to the sulfonium center can lead to the formation of a sulfur ylide, a versatile intermediate in organic synthesis.

| Thioether Substrate | Alkylating Agent | Solvent | Sulfonium Salt Product |

| This compound | Methyl Iodide | Acetone | 4-Hydroxybutyl(tert-butyl)(methyl)sulfonium iodide |

| This compound | Ethyl Bromide | Acetonitrile (B52724) | 4-Hydroxybutyl(tert-butyl)(ethyl)sulfonium bromide |

| This compound | Benzyl Bromide | Dichloromethane | 4-Hydroxybutyl(tert-butyl)(benzyl)sulfonium bromide |

This table illustrates the expected products from the alkylation of this compound.

Cleavage of the carbon-sulfur bond in this compound can be achieved under specific reductive or oxidative conditions. The bulky tert-butyl group can influence the regioselectivity of this cleavage.

Reductive Cleavage: Treatment with reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) or Raney nickel can lead to the cleavage of the C-S bond, resulting in the formation of butan-1-ol and tert-butylthiol or related products.

Oxidative Cleavage: Certain oxidative conditions, particularly after conversion to a sulfoxide or sulfone, can promote C-S bond cleavage. rsc.org

Photochemical Cleavage: Irradiation with UV light can induce homolytic cleavage of the C-S bond, generating radical intermediates. researchgate.net

The sulfur atom in this compound possesses lone pairs of electrons that can be donated to metal centers, allowing it to act as a ligand in coordination chemistry. wikipedia.org The presence of the hydroxyl group introduces the possibility of bidentate coordination, where both the sulfur and oxygen atoms bind to the same metal center, forming a chelate ring.

This dual functionality makes this compound a potentially versatile ligand for the synthesis of a variety of metal complexes. The nature of the coordination (monodentate via sulfur or bidentate via sulfur and oxygen) will depend on the metal ion, the other ligands present, and the reaction conditions. Such thioether-alcohol ligands have been shown to form stable complexes with a range of transition metals, including copper, ruthenium, and palladium. nih.govnih.gov

Interactions and Synergistic Reactivity Between Functional Groups

The proximate arrangement of the thioether and hydroxyl groups in this compound allows for intramolecular interactions that can lead to unique cyclization and rearrangement pathways.

Under certain conditions, the hydroxyl group can act as an internal nucleophile, attacking the sulfur atom or an adjacent carbon atom, leading to the formation of cyclic products.

A key example of such a reaction is the acid-catalyzed cyclization to form a five-membered heterocyclic ring. Protonation of the hydroxyl group, followed by the loss of water, can generate a primary carbocation at the end of the butyl chain. While primary carbocations are generally unstable, the neighboring sulfur atom can participate in a nucleophilic attack to form a cyclic sulfonium ion intermediate. This intermediate can then be attacked by a nucleophile.

Alternatively, under conditions that favor the activation of the C-S bond, the hydroxyl group can attack the carbon atom attached to the sulfur, leading to the displacement of the tert-butylthiol group and the formation of tetrahydrofuran.

Furthermore, in the presence of a suitable base, the hydroxyl group can be deprotonated to an alkoxide. This alkoxide could potentially participate in an intramolecular nucleophilic substitution, although this is less likely given the stability of the tert-butylthiolate leaving group.

A more plausible intramolecular reaction involves the oxidation of the thioether to a sulfoxide, followed by a Pummerer-type rearrangement, which could be initiated by the intramolecular participation of the hydroxyl group.

A significant intramolecular transformation is the formation of tetrahydrothiophene (B86538). This can be conceptualized as an intramolecular substitution where the hydroxyl group is first converted into a good leaving group (e.g., by protonation in acid or conversion to a tosylate). The sulfur atom then acts as an internal nucleophile, displacing the leaving group to form the cyclic thioether, tetrahydrothiophene. orgsyn.orgwikipedia.orggoogle.com

| Precursor | Reagent/Condition | Product |

| 4-Chlorobutan-1-ol | Na₂S | Tetrahydrofuran |

| 1,4-Dichlorobutane | Na₂S | Tetrahydrothiophene |

| Tetrahydrofuran | H₂S / Al₂O₃ | Tetrahydrothiophene |

This table shows common synthetic routes to tetrahydrothiophene, a potential cyclization product derived from a 4-hydroxybutyl sulfide (B99878) scaffold.

Tandem Reactions and Cascade Processes

While specific tandem or cascade reactions commencing directly from this compound are not extensively documented in dedicated studies, its bifunctional nature, possessing both a primary alcohol and a thioether, presents significant potential for such transformations. Tandem reactions, which involve the sequential formation of multiple bonds in a single synthetic operation without the isolation of intermediates, could theoretically be initiated at either functional group.

One plausible tandem process involves an initial oxidation of the thioether moiety to a sulfoxide. This activated intermediate could then undergo a Pummerer-type reaction, which, in the presence of a suitable activating agent like acetic anhydride, could lead to a cascade of events. The proximity of the hydroxyl group could allow for intramolecular trapping of a transient thionium (B1214772) ion, potentially forming a cyclic ether.

Another hypothetical cascade could be initiated by the oxidation of the primary alcohol to an aldehyde. This could be followed by an intramolecular thio-Michael addition if the molecule were appropriately unsaturated, or other intramolecular condensations. While these specific pathways for this compound remain theoretical, the principles are well-established in organic synthesis for other bifunctional molecules.

Reaction Mechanisms and Kinetic Studies

The reaction mechanisms and kinetics of this compound are primarily inferred from studies of analogous compounds, particularly concerning the reactivity of the thioether and primary alcohol functionalities.

Detailed Mechanistic Elucidation of Key Transformations

The key transformations of this compound would likely involve the independent or concerted reactions of its alcohol and thioether groups.

Oxidation of the Thioether: The oxidation of the thioether is a common transformation. With one equivalent of a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid, the corresponding sulfoxide, 4-(tert-butylsulfinyl)butan-1-ol, would be formed. The use of a stronger oxidizing agent or an excess of the oxidant would lead to the formation of the sulfone, 4-(tert-butylsulfonyl)butan-1-ol. The mechanism of this oxidation typically involves a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant.

Reactions of the Alcohol: The primary alcohol can undergo typical alcohol reactions, such as esterification with carboxylic acids or their derivatives, or oxidation to butanal or butanoic acid derivatives, depending on the oxidant and reaction conditions.

Intramolecular Cyclization: A particularly relevant transformation for this bifunctional molecule is intramolecular cyclization. For instance, upon conversion of the hydroxyl group to a good leaving group (e.g., a tosylate), an intramolecular nucleophilic substitution by the sulfur atom could lead to the formation of a five-membered cyclic sulfonium salt. Subsequent demethylation or other reactions of this salt could provide access to tetrahydrothiophene derivatives.

Kinetic Analysis of Reaction Rates and Orders

The rate of oxidation is influenced by the steric hindrance around the sulfur atom and the electronic nature of its substituents. The bulky tert-butyl group in this compound would be expected to decrease the rate of oxidation compared to less hindered thioethers due to steric effects.

Below is a table summarizing kinetic data for the oxidation of representative thioethers, which can provide an estimation of the reactivity of this compound.

| Thioether | Oxidant | Solvent | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) |

| Dimethyl sulfide | H₂O₂ | Water | 0.03 | 25 |

| Diethyl sulfide | H₂O₂ | Water | 0.015 | 25 |

| Thioanisole | H₂O₂ | Water | 0.008 | 25 |

This table is illustrative and compiled from general literature on thioether oxidation kinetics. The rates for this compound may vary.

Investigation of Reaction Intermediates

The investigation of reaction intermediates in the transformations of this compound would likely focus on key species formed during oxidation and cyclization reactions.

In the oxidation of the thioether to a sulfoxide, a sulfurane-like transition state is proposed. For the subsequent oxidation to the sulfone, a sulfoxonium species can be considered as an intermediate.

During an intramolecular cyclization to form a tetrahydrothiophene derivative, a key intermediate would be the cyclic sulfonium salt. This species is generally stable and could potentially be isolated or detected spectroscopically.

In a hypothetical Pummerer-type cascade reaction, a critical intermediate would be the thionium ion formed after the elimination of the sulfoxide oxygen. The fate of this highly reactive intermediate would be dictated by the reaction conditions and the presence of nucleophiles, including the intramolecular hydroxyl group.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating the target compound from impurities, byproducts, or unreacted starting materials, thereby allowing for accurate purity assessment and quantification.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like 4-(Tert-butylsulfanyl)butan-1-ol. azom.com The method involves injecting the sample into a gas stream (carrier gas), which carries it through a column. Components separate based on their boiling points and interactions with the column's stationary phase. azom.com

Purity Analysis: For purity assessment, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds and a wide linear range. researchgate.net The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity. chromforum.org To analyze trace impurities, a splitless injection might be used to increase sensitivity. chromforum.org

Volatile Analysis: When coupled with a Mass Spectrometer (GC-MS), the technique can not only separate volatile components but also identify them based on their mass spectra. nih.govceriumlabs.com This is crucial for identifying unknown impurities. For analyzing sulfur-containing compounds specifically, a Sulfur Chemiluminescence Detector (SCD) can be employed, offering high selectivity and sensitivity for sulfur species. acs.org

Table 4: Typical GC Conditions for Volatile Sulfur Compound Analysis

| Parameter | Condition |

| Column | Capillary column, e.g., polyethylene (B3416737) glycol (WAX) phase chromforum.org |

| Carrier Gas | Helium or Nitrogen fao.org |

| Injection Mode | Split/Splitless |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 40 °C hold, ramp to 240 °C) |

| Detector | Flame Ionization (FID), Mass Spectrometry (MS), or Sulfur Chemiluminescence (SCD) acs.org |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis

HPLC is an essential technique for analyzing non-volatile impurities, thermally labile compounds, or for purity assessments where derivatization is not desired. Reversed-phase HPLC is the most probable mode for analyzing this compound.

A C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase HPLC, separating compounds based on their hydrophobicity. glsciencesinc.com For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The separation can be optimized by adjusting the solvent ratio (isocratic elution) or by gradually changing the composition during the run (gradient elution). Detection can be achieved using a UV detector if the compound or its impurities possess a chromophore, although saturated alkyl thioethers and alcohols have poor UV absorbance. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable for sensitive detection and identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method primarily used to monitor the progress of a chemical reaction, such as the synthesis of this compound. chemistryhall.comlibretexts.org By spotting the starting materials and the reaction mixture on a TLC plate (typically silica (B1680970) gel), one can observe the consumption of reactants and the formation of the product over time. libretexts.org

Procedure: A silica gel plate is used as the stationary phase, and a solvent system (mobile phase) of appropriate polarity is chosen to separate the starting materials from the product.

Visualization: Since this compound is not colored and likely not UV-active, a visualization agent is required. silicycle.com Common methods include:

Potassium Permanganate (B83412) (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, such as alcohols and thioethers. It appears as yellow or brown spots on a purple background. fiu.edu

Iodine Chamber: Exposing the plate to iodine vapor can reveal spots for many organic compounds, which appear as brownish stains. libretexts.org

p-Anisaldehyde Stain: This stain is effective for visualizing many functional groups, including alcohols. fiu.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a pure sample. azom.com This method provides an empirical formula for the compound, which can be compared against the theoretical composition to verify its elemental makeup and support its identification. For this compound (C₈H₁₈OS), the analysis is performed using a CHNS elemental analyzer, which involves the high-temperature combustion of the sample. azom.comglobalspec.com The resulting gases (CO₂, H₂O, SO₂) are separated and quantified by a detector.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₈OS)

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 59.20% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 11.18% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.86% |

| Sulfur | S | 32.06 | 1 | 32.060 | 19.76% |

| Total | C₈H₁₈OS | 162.291 | 100.00% |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic reactivity of 4-(tert-butylsulfanyl)butan-1-ol. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. imperial.ac.uk DFT methods are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By finding the minimum on the potential energy surface, the equilibrium geometry can be established.

These calculations typically employ a specific functional, such as B3LYP, and a basis set, like 6-31G*, to approximate the exchange-correlation energy. The results of such calculations would yield key geometric parameters.

Table 1: Theoretical Geometric Parameters of this compound (DFT, B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.85 Å |

| Bond Length | S-C(tert-butyl) | 1.88 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Angle | C-S-C | 101.5° |

| Bond Angle | C-C-O | 111.8° |

| Dihedral Angle | C-S-C-C | ~180° (anti-periplanar) |

| Note: The values in this table are theoretical predictions and may vary based on the specific functional, basis set, and computational model used. |

Energy calculations derived from DFT can also predict the molecule's thermodynamic properties, such as its heat of formation and Gibbs free energy, which are crucial for understanding its stability and reaction thermodynamics.

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding, provide benchmark-quality energies and properties. These high-accuracy calculations are particularly valuable for calibrating DFT results and for studying systems where electron correlation effects are significant. Due to their computational expense, they are often used for smaller molecules or to refine the results obtained from DFT for specific aspects of the this compound structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.govnih.gov For this compound, MD simulations can reveal its conformational landscape and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

By simulating the motion of the atoms over time, MD can identify the most populated conformations of the flexible butyl chain and the orientation of the tert-butyl and hydroxyl groups. These simulations suggest that in a polar solvent, the hydroxyl group of this compound would readily form hydrogen bonds with solvent molecules, while the bulky, hydrophobic tert-butyl group would influence local solvent structuring. In a non-polar environment, intramolecular interactions would play a more dominant role in determining the molecule's shape.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential reaction pathways for this compound. By locating transition state structures, which are first-order saddle points on the potential energy surface, the energy barriers for various reactions can be calculated. For instance, the oxidation of the thiol ether to a sulfoxide (B87167) or sulfone, or the etherification of the primary alcohol, can be modeled. These calculations provide activation energies that help in predicting reaction rates and understanding the factors that control selectivity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. docbrown.infodocbrown.info These predictions are based on the calculated magnetic shielding of each nucleus. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the tert-butyl group, the methylene (B1212753) groups of the butyl chain, and the hydroxyl proton. docbrown.info Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C(CH₃)₃ | 1.32 | 31.5 |

| C(CH₃)₃ | - | 43.2 |

| S-CH₂ | 2.55 | 30.1 |

| CH₂-CH₂-S | 1.60 | 29.8 |

| CH₂-CH₂-OH | 1.58 | 32.7 |

| CH₂-OH | 3.65 | 62.5 |

| OH | Variable | - |

| Note: These are theoretical values and are highly dependent on the solvent and the computational method used. The hydroxyl proton shift is particularly sensitive to concentration and temperature. |

IR Spectroscopy: The vibrational frequencies of this compound can be calculated, corresponding to the peaks in an experimental IR spectrum. docbrown.infodocbrown.infonist.gov Key predicted vibrations would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretching vibrations around 2850-2960 cm⁻¹, and a C-O stretching vibration around 1050 cm⁻¹. docbrown.infodocbrown.info The C-S stretch would be expected to appear in the fingerprint region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. Due to the presence of the sulfur atom, weak n → σ* transitions are expected, likely occurring in the UV region.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors, a structure-reactivity relationship can be established. For example, computational studies could explore how changing the length of the alkyl chain or substituting the tert-butyl group affects the molecule's nucleophilicity, electrophilicity, and susceptibility to oxidation. These studies rely on the calculation of molecular orbitals (such as the HOMO and LUMO) and electrostatic potential maps to rationalize observed or predicted reactivity trends.

Applications in Specialized Organic Synthesis and Advanced Materials Development

As a Key Building Block in the Synthesis of Complex Organic Molecules

The dual functionality of 4-(tert-butylsulfanyl)butan-1-ol positions it as a valuable precursor in the multi-step synthesis of intricate organic structures, including those with significant pharmacological relevance and those found in nature.

Precursor for Pharmacologically Relevant Scaffolds

Thioethers are integral components of numerous pharmaceutically active compounds, contributing to their biological activity and metabolic stability. The thioether linkage in this compound could be incorporated into various molecular backbones to modulate their pharmacokinetic properties. The tert-butyl group offers steric hindrance, which can be advantageous in directing reactions to other parts of the molecule or in creating specific three-dimensional conformations required for biological interactions.

The primary alcohol function can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, providing a handle for further molecular elaboration. For instance, the butanol chain could serve as a flexible linker to connect different pharmacophores. The synthesis of thioether-containing peptides and other bioactive molecules often involves the strategic use of protected thiols, and the tert-butyl group is a well-established protecting group for cysteine thiols in peptide synthesis. acs.orgresearchgate.net This suggests that this compound could be a valuable synthon for introducing a protected thiol-containing side chain in the design of novel therapeutics. nih.gov

Table 1: Potential Reactions for Modifying this compound for Pharmacological Scaffolds

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Oxidation | PCC, CH₂Cl₂ | Aldehyde | Aldehyde for reductive amination or Wittig reactions |

| Oxidation | Jones reagent (CrO₃, H₂SO₄) | Carboxylic Acid | Acid for amide coupling |

| Tosylation | TsCl, pyridine (B92270) | Tosylate | Activation of the alcohol for nucleophilic substitution |

| Deprotection of Thiol | Strong acid (e.g., TFA) | Free Thiol | Formation of disulfides or reaction with electrophiles |

Intermediate for Natural Product Synthesis

Many natural products possess complex architectures that include both sulfur-containing moieties and oxygenated functionalities. The defined four-carbon chain of this compound could be a useful building block for the synthesis of such molecules. The ability to selectively deprotect the thiol or modify the alcohol allows for a stepwise and controlled construction of the target natural product. The tert-butyl group's stability under a variety of reaction conditions, followed by its removal under specific acidic conditions, provides a strategic advantage in a multi-step synthesis. researchgate.net

Role in the Design and Synthesis of Novel Reagents and Catalysts

The unique structural features of this compound also suggest its potential use in the development of new reagents and catalysts.

The sterically hindered thioether could influence the stereochemical outcome of reactions if incorporated into a chiral catalyst. The sulfur atom can coordinate to metal centers, and the bulky tert-butyl group could create a specific chiral environment around the active site. Sterically hindered thiols have been shown to influence the properties and reactivity of catalysts. nih.govnih.gov

Furthermore, the hydroxyl group allows for the immobilization of this molecule onto a solid support, such as silica (B1680970) or a polymer resin. This could lead to the development of heterogeneous catalysts that are easily separable from the reaction mixture, offering advantages in terms of purification and catalyst recycling.

Applications in Polymer Chemistry and Soft Materials Science

The bifunctional nature of this compound makes it a candidate for various applications in polymer chemistry, from monomer synthesis to the control of polymerization processes.

Monomer in Polymerization Processes

The hydroxyl group of this compound can be used to synthesize a variety of monomers. For example, it can be esterified with acrylic acid or methacrylic acid to produce the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These thioether-containing monomers could then be polymerized to create polymers with unique properties. researchgate.netwarwick.ac.uk The presence of the sulfur atom in the side chain would be expected to increase the refractive index of the resulting polymer and could also impart improved adhesion to metal surfaces.

Table 2: Potential Monomers Derived from this compound

| Monomer Type | Synthesis Reaction | Polymerization Method |

| Acrylate/Methacrylate | Esterification with acryloyl chloride or methacryloyl chloride | Free radical polymerization (FRP), Reversible addition-fragmentation chain-transfer (RAFT) polymerization |

| Vinyl Ether | Reaction with acetylene (B1199291) under basic conditions | Cationic polymerization |

| Polyurethane segment | Reaction with diisocyanates | Polyaddition |

The incorporation of the tert-butylsulfanyl group into a polymer backbone could also be achieved through thiol-ene polymerization, a highly efficient and versatile click chemistry reaction. mdpi.com After deprotection of the tert-butyl group, the resulting free thiol on the polymer side chain would be available for further post-polymerization modification, allowing for the synthesis of functional and responsive materials.

Chain Transfer Agent or Modifier

In radical polymerization, thiols are known to act as chain transfer agents (CTAs), which can be used to control the molecular weight of the resulting polymers. While the tert-butyl group protects the thiol from acting directly as a CTA, its removal post-synthesis could generate a thiol-functionalized polymer. Alternatively, derivatives of this compound could be designed to function as CTAs in controlled radical polymerization techniques like RAFT polymerization, after appropriate chemical modification of the hydroxyl group.

Integration into Multi-Component Systems for Specific Functionalities

The bifunctional nature of this compound, featuring a protected thiol at one end and a hydroxyl group at the other, makes it a valuable building block for the construction of complex, multi-component surface architectures. By co-adsorbing this molecule with other specialized organic compounds, it is possible to create surfaces with precisely tailored properties and functionalities. This integration into mixed self-assembled monolayers (SAMs) allows for the fine-tuning of surface characteristics such as wettability, chemical reactivity, and biocompatibility.

Upon deprotection of the tert-butyl group to reveal the reactive thiol, 4-mercaptobutan-1-ol can be chemisorbed onto a suitable substrate, typically gold, alongside other alkanethiols. The terminal hydroxyl groups of the 4-mercaptobutan-1-ol molecules introduce hydrophilic sites onto the surface, while the co-adsorbed molecules can present a variety of other functional groups, leading to a spatially and chemically defined surface.

A common strategy involves the creation of mixed SAMs by co-adsorbing a hydroxyl-terminated alkanethiol, such as what this compound becomes after deprotection, with a simple methyl-terminated alkanethiol. This allows for precise control over the surface energy and wettability of the resulting monolayer. asm.orgnih.gov The ratio of the two components in the monolayer can be controlled by their relative concentrations in the deposition solution, although the final surface composition may not be identical to the solution composition due to differences in adsorption kinetics and intermolecular interactions. acs.org

The presence of hydroxyl groups in a multi-component SAM serves several key purposes. Firstly, they increase the hydrophilicity of the surface, which is crucial for applications requiring controlled wetting or biocompatibility. For instance, surfaces that can resist the non-specific adsorption of proteins are highly sought after in medical implants and biosensors. arxiv.orgrsc.orgarxiv.org Hydroxyl-terminated SAMs are known to exhibit high resistance to protein adsorption, an effect attributed to the formation of a tightly bound water layer that acts as a physical and energetic barrier to protein attachment. arxiv.org By mixing hydroxyl-terminated thiols with other components, the density of these protein-resistant sites can be modulated.

Secondly, the hydroxyl groups act as reactive sites for the covalent attachment of other molecules. nih.gov This "post-assembly functionalization" allows for the creation of highly complex surfaces. For example, biomolecules such as DNA, peptides, or enzymes can be grafted onto the hydroxyl-terminated sites, creating a bioactive surface for sensing or diagnostic applications. rsc.org This approach provides a versatile platform for creating patterned surfaces where different functionalities can be localized in specific regions. nih.gov

The table below illustrates how the surface properties of a mixed self-assembled monolayer can be tuned by varying the molar ratio of a hydroxyl-terminated alkanethiol and a methyl-terminated alkanethiol. The data is representative of the types of changes that would be expected when integrating a molecule like 4-mercaptobutan-1-ol into a multi-component system with a simple alkanethiol like undecanethiol.

This table presents illustrative data based on studies of mixed self-assembled monolayers of mercaptoundecanol and undecanethiol, demonstrating the principle of tuning surface wettability. asm.org

Furthermore, the integration of molecules like this compound into multi-component systems can influence the electrochemical properties of the surface. acs.orgnih.gov For instance, in a mixed monolayer, the hydroxyl-terminated molecules can affect the packing density and ordering of the entire assembly, which in turn can alter electron transfer rates at the electrode surface or the accessibility of electroactive species. acs.org The ability to control these properties is essential for the development of advanced electrochemical sensors and electronic devices.

In the context of advanced materials, the ability to create patterned and functionalized surfaces using multi-component SAMs is a cornerstone of "bottom-up" nanofabrication. rsc.org By combining molecules with different functionalities, such as the hydroxyl group of deprotected this compound and other chemical moieties, it is possible to direct the assembly of more complex structures, such as nanoparticles or liquid crystals, on the surface. The specific chemical and physical properties of the multi-component SAM dictate the interactions with the overlying materials, thus guiding their organization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.